5-Bromo-1-(2,2,2-trifluoroethyl)indole
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Overview
Description
5-Bromo-1-(2,2,2-trifluoroethyl)indole is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. The presence of bromine and trifluoroethyl groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2,2,2-trifluoroethyl)indole typically involves the bromination of 1-(2,2,2-trifluoroethyl)indole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(2,2,2-trifluoroethyl)indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction Reactions: The trifluoroethyl group can be reduced to an ethyl group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in the presence of acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted indoles depending on the nucleophile used.
Oxidation Reactions: Indole-3-carboxylic acid derivatives are the major products.
Reduction Reactions: The major product is 5-Bromo-1-ethylindole.
Scientific Research Applications
5-Bromo-1-(2,2,2-trifluoroethyl)indole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(2,2,2-trifluoroethyl)indole is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole ring can bind to specific receptors or enzymes, modulating their activity. The trifluoroethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: Lacks the trifluoroethyl group, making it less lipophilic.
1-(2,2,2-Trifluoroethyl)indole: Lacks the bromine atom, resulting in different reactivity.
5-Chloro-1-(2,2,2-trifluoroethyl)indole: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
5-Bromo-1-(2,2,2-trifluoroethyl)indole is unique due to the presence of both bromine and trifluoroethyl groups. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced lipophilicity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-1-(2,2,2-trifluoroethyl)indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3N/c11-8-1-2-9-7(5-8)3-4-15(9)6-10(12,13)14/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRJIFFWFNCBJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CC(F)(F)F)C=C1Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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